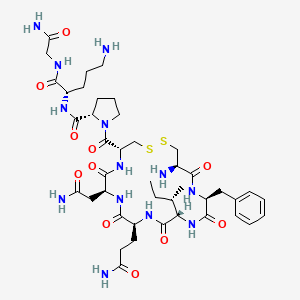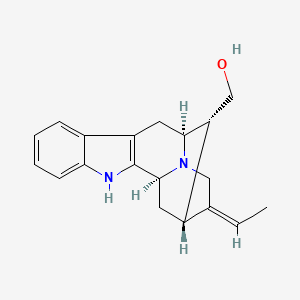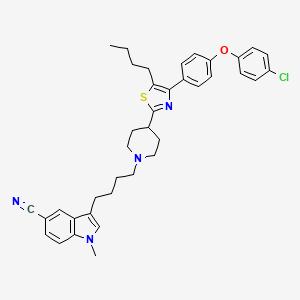
(1R,3S)-THCCA-Asn
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-THCCA-Asn involves several steps:
Asymmetric Cycloaddition: N-acylhydroxyamine and cyclopentadiene undergo an asymmetric cycloaddition to yield the first intermediate.
Hydrogenation: The first intermediate is hydrogenated to produce the second intermediate.
Hydrolysis/Ammonolysis: The amido bond of the second intermediate is hydrolyzed, ammonolyzed, hydrazinolyzed, or alcoholyzed to yield the third intermediate.
Final Hydrogenation: The third intermediate is hydrogenated to produce this compound
Industrial Production Methods
Industrial production of this compound typically involves the use of high-purity raw materials and optimized reaction conditions to ensure high yield and purity. The process may include large-scale asymmetric cycloaddition and hydrogenation steps, followed by purification techniques such as recrystallization .
化学反应分析
Types of Reactions
(1R,3S)-THCCA-Asn undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Hydrogenation is a key step in its synthesis.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of polar aprotic solvents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like sodium iodide in acetone are used for nucleophilic substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .
科学研究应用
(1R,3S)-THCCA-Asn has several scientific research applications:
Chemistry: It is used as a model compound in studies of asymmetric synthesis and chiral catalysis.
Biology: It serves as a tool for studying thrombin inhibition and platelet aggregation.
Medicine: Its antithrombotic properties make it a potential candidate for developing new anticoagulant drugs.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control
作用机制
(1R,3S)-THCCA-Asn exerts its effects by selectively inhibiting thrombin, a key enzyme in the coagulation cascade. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation. This selective inhibition is achieved through the interaction of this compound with specific amino acid residues in the thrombin active site .
相似化合物的比较
Similar Compounds
(1S,3S)-THCCA: Another derivative of tetrahydro-β-carboline-3-carboxylic acid, but with different stereochemistry.
(1R,3S)-THCCA: The parent compound without the asparagine moiety.
Uniqueness
(1R,3S)-THCCA-Asn is unique due to its high selectivity and potency as a thrombin inhibitor. Its IC50 value ranges from 0.07 to 0.14 μM, making it more effective compared to other similar compounds .
属性
分子式 |
C24H24N4O6 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC 名称 |
methyl 5-[(1R,3S)-3-[[(2S)-4-amino-1,4-dioxobutan-2-yl]carbamoyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]-2-hydroxybenzoate |
InChI |
InChI=1S/C24H24N4O6/c1-34-24(33)16-8-12(6-7-19(16)30)21-22-15(14-4-2-3-5-17(14)27-22)10-18(28-21)23(32)26-13(11-29)9-20(25)31/h2-8,11,13,18,21,27-28,30H,9-10H2,1H3,(H2,25,31)(H,26,32)/t13-,18-,21+/m0/s1 |
InChI 键 |
ILCLXEVFCBOEKZ-LTBCBRHQSA-N |
手性 SMILES |
COC(=O)C1=C(C=CC(=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)N[C@@H](CC(=O)N)C=O)C4=CC=CC=C4N3)O |
规范 SMILES |
COC(=O)C1=C(C=CC(=C1)C2C3=C(CC(N2)C(=O)NC(CC(=O)N)C=O)C4=CC=CC=C4N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12403328.png)




![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)
